![molecular formula C15H15F2NO2 B2477622 2-{[(3,4-Difluorophenyl)amino]methyl}-6-ethoxyphenol CAS No. 416861-67-1](/img/structure/B2477622.png)
2-{[(3,4-Difluorophenyl)amino]methyl}-6-ethoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-{[(3,4-Difluorophenyl)amino]methyl}-6-ethoxyphenol” is a biochemical compound used for proteomics research . It has a molecular formula of C15H15F2NO2 and a molecular weight of 279.28 .
Molecular Structure Analysis
The molecular structure of “this compound” is defined by its molecular formula, C15H15F2NO2 . This indicates that it contains 15 carbon atoms, 15 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight of 279.28 and its molecular formula of C15H15F2NO2 . Further details such as melting point, boiling point, and density were not available in the retrieved data.Scientific Research Applications
Molecular Structure and Spectroscopic Properties
The compound (E)-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol has been extensively studied for its molecular structure and spectroscopic properties. The investigations include analysis through X-ray diffraction, FT-IR, NMR, and UV/Vis spectroscopic techniques, alongside computational methods like DFT. This compound exhibits notable stacking interactions that assemble its supramolecular network and displays tautomerism both in solvent media and in the solid state. The research emphasizes the compound's existence predominantly in enol form across various solvents and details the thermodynamic properties associated with its tautomerism (Albayrak et al., 2011).
Interactions and Binding Studies
Another significant application is in the field of molecular interactions and binding studies. For instance, (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol has been characterized using spectroscopic and X-ray diffraction techniques. This compound's interaction with DNA bases, such as adenine, cytosine, guanine, and thymine, was scrutinized through the ECT (electrophilicity-based charge transfer) method. The study provides insights into the molecular electrostatic potential, Fukui function, nonlinear optical properties, and natural bond orbital analyses, contributing valuable information regarding the compound's chemical activity and interaction mechanisms (Demircioğlu et al., 2019).
Spectroscopic and Structural Analysis
Further research involves detailed spectroscopic and structural analysis. The diphenoxido-bridged CoII and ZnII complexes of tripodal N2O2 ligands have been synthesized and analyzed. These studies focus on stabilizing MII-coordinated phenoxyl radical species and involve comprehensive spectroscopic properties investigations, including cyclic voltammetric measurements (Mukherjee et al., 2010).
Antimicrobial Activities
The compound has also been explored for potential antimicrobial applications. For example, new approaches in synthesizing thiazoles and their fused derivatives have been studied for antimicrobial activities against bacterial isolates like Escherichia coli and Xanthomonas citri, as well as for antifungal activity against strains like Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum (Wardkhan et al., 2008).
Mechanism of Action
properties
IUPAC Name |
2-[(3,4-difluoroanilino)methyl]-6-ethoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2NO2/c1-2-20-14-5-3-4-10(15(14)19)9-18-11-6-7-12(16)13(17)8-11/h3-8,18-19H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVULMBQHMJBYDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CNC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

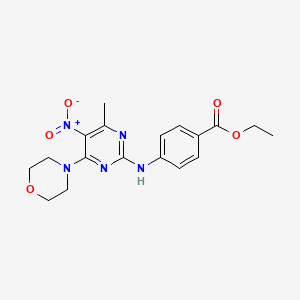
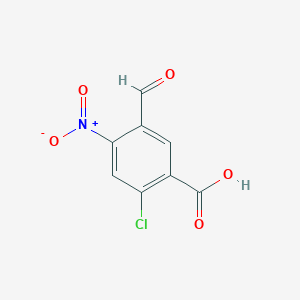
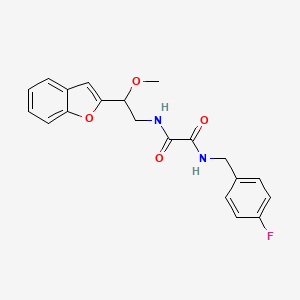

![3-(3-chlorophenyl)-2-[(4-fluorophenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2477545.png)
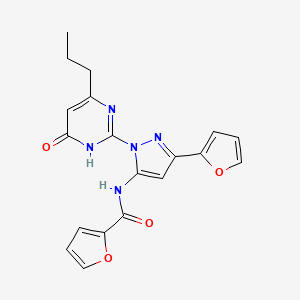
![3-[2-(dicyanomethylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide](/img/structure/B2477548.png)
![N-(4-(3-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide](/img/structure/B2477549.png)
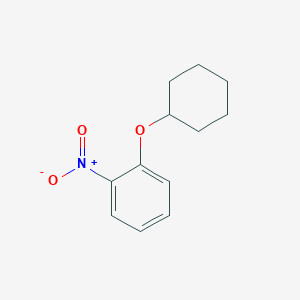
![11-(4-Butoxyphenyl)-5-{[(3,5-difluorophenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2477554.png)


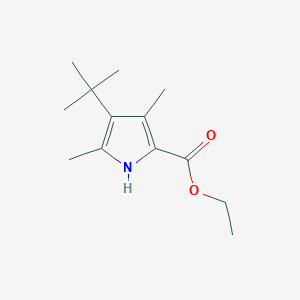
![1-(3-(4-benzylpiperidin-1-yl)-3-oxopropyl)-4-butylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2477560.png)